Dimethyl 3-Bromo-5-fluorobenzamide
Overview
Description
Dimethyl 3-Bromo-5-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol. It is a derivative of benzamide, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with two methyl groups attached to the amide nitrogen. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Many benzamide derivatives are known to interact with various receptors in the body. For instance, some indole derivatives, which are structurally similar to benzamides, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of benzamide derivatives can vary greatly depending on the specific compound and its targets. Some benzamides act through free radical reactions, nucleophilic substitution, or oxidation .
Biochemical Pathways
The biochemical pathways affected by benzamide derivatives can be diverse, depending on the specific targets of the compound. For example, some indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of benzamide derivatives can be diverse and depend on the specific compound and its targets. For instance, some indole derivatives have shown a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Dimethyl 3-Bromo-5-fluorobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in the metabolic flux within the cell. Additionally, it may impact cell signaling pathways by interacting with key signaling proteins, thereby affecting the overall cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects the metabolic pathways they are involved in . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are essential for determining the optimal conditions for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic contexts .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can affect the levels of metabolites within the cell, leading to changes in metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-Bromo-5-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid . The reaction is carried out at elevated temperatures (100-130°C) to ensure complete conversion and high yield.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of tubular diazotization technology helps in reducing side reactions and enhancing the stability of the diazonium salt intermediate . This method is energy-efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-Bromo-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can be further utilized in organic synthesis and pharmaceutical research.
Scientific Research Applications
Dimethyl 3-Bromo-5-fluorobenzamide is widely used in scientific research due to its versatility as a building block in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethylbenzamide: Lacks the bromine and fluorine substituents, resulting in different chemical properties and reactivity.
3-Bromo-5-fluorobenzamide: Similar structure but without the dimethyl groups on the amide nitrogen.
N,N-Dimethylbenzamide: Similar to Dimethyl 3-Bromo-5-fluorobenzamide but without the halogen substituents.
Uniqueness
This compound is unique due to the combined presence of bromine, fluorine, and dimethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-fluoro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOCQCFERXNWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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